1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a fluorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild reaction conditions .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets in the body. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The fluorophenoxy group can improve the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides:
Properties
Molecular Formula |
C21H21FN2O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one |
InChI |
InChI=1S/C21H21FN2O2S/c1-14(26-18-8-4-2-6-16(18)22)21(25)24-12-10-15(11-13-24)20-23-17-7-3-5-9-19(17)27-20/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
ZBWFWTRJEGAVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4F |
Origin of Product |
United States |
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